molecular formula C10H23O2P B3819454 butyl diisopropylphosphinate

butyl diisopropylphosphinate

Cat. No.: B3819454
M. Wt: 206.26 g/mol
InChI Key: BCDBADSNFDUGIN-UHFFFAOYSA-N
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Description

Butyl diisopropylphosphinate is an organophosphorus compound characterized by a phosphinate backbone (P=O) with a butyl group and two isopropyl groups attached. Phosphinates are widely used in flame retardants, lubricant additives, and agrochemical intermediates due to their thermal stability and reactivity .

Properties

IUPAC Name

1-di(propan-2-yl)phosphoryloxybutane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H23O2P/c1-6-7-8-12-13(11,9(2)3)10(4)5/h9-10H,6-8H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCDBADSNFDUGIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOP(=O)(C(C)C)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H23O2P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Molecular Features

Property Butyl Diisopropylphosphinate (Hypothetical) Butyl Methylphosphinate Diethyl Isopropylphosphonite
CAS RN N/A 6172-80-1 61820-31-3
Molecular Formula C₁₁H₂₅O₂P C₅H₁₃O₂P C₇H₁₇O₂P
Functional Groups Butyl, 2× isopropyl, phosphinate Butyl, methyl, phosphinate Diethyl, isopropyl, phosphonite
IUPAC Name This compound Butyl methylphosphinate Diethyl isopropylphosphonite
Regulatory Schedule N/A 2B04 Not specified

Key Observations :

  • Butyl methylphosphinate has a simpler alkyl substitution (methyl and butyl), while diethyl isopropylphosphonite features a phosphonite (P–O–C) structure, which is more reactive than phosphinates due to the absence of a P=O bond .

Physicochemical Properties

Property This compound (Inferred) Butyl Acrylate (Reference) Butyl Methylphosphinate
Boiling Point (°C) ~200–250 (estimated) 148 Not available
Flash Point (°C) >100 (estimated) 37 Not available
Density (g/cm³) ~1.0–1.1 (estimated) 0.898 Not available
Water Solubility Low 1.6 g/L Not available
Reactivity Hydrolysis-sensitive Polymerizes at >50°C Likely stable under inert conditions

Key Observations :

  • This compound’s higher molecular weight and branched isopropyl groups likely increase its boiling point and reduce volatility compared to butyl acrylate , a linear ester with a lower flash point (37°C) .
  • Phosphinates generally exhibit lower water solubility than acrylates, aligning with butyl methylphosphinate ’s inferred hydrophobic behavior .

Toxicity and Environmental Impact

Parameter This compound (Inferred) Butyl Acrylate Diisopropylfluorophosphate
Aquatic Toxicity (LC50) Moderate (estimated) >1–10 mg/L (fish, Daphnia, algae) High acute toxicity
Handling Precautions Avoid skin/eye contact Use PPE, avoid ignition sources Extra precautions (e.g., fume hoods)
Regulatory Classification Potential Schedule 2B04 Class 3 flammable liquid Moderate chronic/high acute toxicity

Key Observations :

  • Butyl acrylate shows moderate aquatic toxicity (LC50 >1–10 mg/L), while phosphorus-containing analogs like diisopropylfluorophosphate are classified as highly toxic, necessitating stringent safety protocols .

Key Observations :

  • Unlike butyl acrylate , which polymerizes explosively at >50°C without inhibitors , phosphinates are likely more stable but may hydrolyze in acidic/basic conditions.

Q & A

Q. What are the recommended synthetic routes for butyl diisopropylphosphinate, and how should reaction conditions be optimized?

this compound can be synthesized via esterification of phosphinic acid derivatives with butanol and isopropyl alcohol under controlled conditions. Key parameters include:

  • Catalyst selection : Non-catalytic routes are viable at elevated temperatures (130–170°C), as demonstrated in analogous phosphinate ester syntheses .
  • Solvent systems : Anhydrous solvents (e.g., toluene) minimize hydrolysis.
  • Stoichiometry : Molar ratios of 1:2 (phosphinic acid to alcohol) typically yield optimal conversion.
  • Purity validation : Use NMR (<sup>31</sup>P, <sup>1</sup>H) and FT-IR to confirm ester formation and rule out side products like lactams or unreacted precursors .

Q. How should researchers characterize the purity and structural identity of this compound?

A multi-technique approach is critical:

  • Spectroscopy :
  • <sup>31</sup>P NMR: Expected δ ~25–35 ppm for phosphinate esters .
  • FT-IR: P=O stretching (~1200 cm⁻¹) and P-O-C bands (~1050 cm⁻¹).
    • Chromatography : HPLC with UV detection (λ = 210 nm) or GC-MS for volatile impurities.
    • Elemental analysis : Match experimental C, H, P content to theoretical values (e.g., C10H23O2P) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods during synthesis or purification to avoid inhalation of vapors.
  • Waste disposal : Segregate phosphinate-containing waste for specialized treatment to prevent environmental contamination .

Advanced Research Questions

Q. How can kinetic models be developed to describe the esterification mechanism of this compound?

Kinetic studies should:

  • Monitor reaction progress : Use in-situ <sup>31</sup>P NMR or offline sampling with HPLC .
  • Model pathways : Fit data to pseudo-first-order or second-order rate laws. For example, the rate equation r = k[P][ROH] may apply, where k is temperature-dependent.
  • Parameter estimation : Calculate activation energy (Ea) via Arrhenius plots. For similar phosphinate esters, Ea ranges 50–80 kJ/mol .
  • Validate models : Compare predicted vs. experimental yields at varying temperatures and reactant ratios.

Q. How should researchers address contradictions in reported physicochemical properties of this compound?

Contradictions often arise from impurities or methodological variability. Mitigation strategies include:

  • Literature triage : Prioritize studies with detailed experimental sections (e.g., solvent purity, calibration standards) .
  • Reproducibility tests : Repeat key measurements (e.g., boiling point, solubility) under controlled conditions.
  • Meta-analysis : Use statistical tools (e.g., ANOVA) to assess variability across datasets .

Q. What computational methods are suitable for predicting the reactivity of this compound in novel reactions?

  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict nucleophilic/electrophilic sites.
  • Molecular dynamics (MD) : Simulate solvent effects on reaction pathways.
  • QSPR models : Correlate substituent effects (e.g., alkyl chain length) with reactivity trends .

Methodological Best Practices

  • Experimental design : Include negative controls (e.g., reactions without catalyst) and triplicate runs .
  • Data reporting : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for reproducibility .
  • Ethical compliance : Disclose all conflicts of interest and funding sources in acknowledgments .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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